molecular formula C19H17BrN4O3 B14922764 N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-4-hydroxybenzohydrazide

N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-4-hydroxybenzohydrazide

Cat. No.: B14922764
M. Wt: 429.3 g/mol
InChI Key: YAECQGMYDHSWPX-ZVBGSRNCSA-N
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Description

N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-HYDROXYBENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-HYDROXYBENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.

    Condensation Reaction: The bromopyrazole is reacted with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound.

    Hydrazide Formation: The intermediate is then reacted with 4-hydroxybenzohydrazide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-HYDROXYBENZOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but lacking the methoxyphenyl and hydrazide groups.

    4-Methoxybenzohydrazide: Contains the hydrazide group but lacks the pyrazole ring and bromine atom.

Uniqueness

N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-HYDROXYBENZOHYDRAZIDE is unique due to its combination of a bromopyrazole ring and a methoxyphenyl group, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-[(E)-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C19H17BrN4O3/c1-27-18-7-2-13(8-15(18)11-24-12-16(20)10-22-24)9-21-23-19(26)14-3-5-17(25)6-4-14/h2-10,12,25H,11H2,1H3,(H,23,26)/b21-9+

InChI Key

YAECQGMYDHSWPX-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)CN3C=C(C=N3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)CN3C=C(C=N3)Br

Origin of Product

United States

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